molecular formula C6H6BrFN2 B178075 3-Bromo-5-fluorobenzene-1,2-diamine CAS No. 115440-10-3

3-Bromo-5-fluorobenzene-1,2-diamine

Cat. No.: B178075
CAS No.: 115440-10-3
M. Wt: 205.03 g/mol
InChI Key: VCINLTLIJKUOQC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzene-1,2-diamine: is a heterocyclic aromatic compound with the molecular formula C6H6BrFN2 . . This compound is valuable in various chemical syntheses due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1,2-diaminobenzene followed by fluorination . The reaction conditions often involve the use of bromine and a fluorinating agent under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediates such as 3,5-dichloro-4-fluoroaniline, which undergoes diazotization and subsequent bromination . The reaction conditions are optimized to achieve high yields and purity of the final product.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluorobenzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which enhances its reactivity and versatility in chemical syntheses. This dual substitution pattern allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

3-bromo-5-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCINLTLIJKUOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554685
Record name 3-Bromo-5-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115440-10-3
Record name 3-Bromo-5-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115440-10-3
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Synthesis routes and methods I

Procedure details

1,2-Diamino-3-bromo-5-fluorobenzene was prepared using an adaptation of the method of Bellamy et al., Tetrahedron Lett. 25:839 (1984). A mixture of 6-bromo-4-fluoro-2-nitroaniline (673 mg, 2.87 mmol) and SnCl2 2H2O (3.23 g, 14.3 mmol) dissolved in 6 mL ethyl acetate and 3 mL absolute ethanol was heated at 70° C. for 30 min. All the starting material had reacted as evidenced by TLC (silica gel, 2:1 hexanes:ethyl acetate). The reaction was allowed to cool to room temperature and poured into 20 mL crushed ice. Sufficient solid NaHCO3 was added to bring the pH to 7.5. The reaction mixture was then extracted with 3×20 mL ethyl acetate and the combined organic phases washed with sat'd NaCl solution. The organic phase was dried (MgSO4), vacuum filtered and the solvent rotary evaporated to yield a dark brown liquid 510 mg (86.7%). 1H NMR (CDCl3) δ3.64 (br s, 4H, 2(NH2)), 6.44 (dd, 1H, H5, J4-5 =2.7, JH-F =9.8), 6.72 (dd, 1H, H4, J4-5 =2.7, JH-F =8.4).
Quantity
673 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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3 mL
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reactant
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0 (± 1) mol
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6 mL
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[Compound]
Name
hexanes
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Yield
86.7%

Synthesis routes and methods II

Procedure details

A suspension of 2-bromo-4-fluoro-6-nitroaniline (14 g, 59 mmol) and SnCl2 (66 g, 295 mmol) in EtOH (50 mL) was heated at reflux for 5 h. The reaction mixture was concentrated in vacuo. To the residue was added EtOAc (100 mL) and satd. aq. NaHCO3 (200 mL). The mixture was filtered over Celite® and washed with EtOAc (100 mL×3). The combined organic layers were washed with satd. aq. NaHCO3, water, and brine, dried (MgSO4), filtered, and concentrated in vacuo to afford 3-bromo-5-fluorobenzene-1,2-diamine as a gray solid (10.1 g, 100%). MS (ESI): m/z=205 [M+1]+.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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